REACTION_CXSMILES
|
[CH:1]([Si:4]([CH:16]([CH3:18])[CH3:17])([CH:13]([CH3:15])[CH3:14])[N:5]1[CH:9]=[CH:8][C:7](B(O)O)=[CH:6]1)([CH3:3])[CH3:2].Br[C:20]1[S:21][CH:22]=[CH:23][N:24]=1.C(=O)([O-])[O-].[K+].[K+]>C1C=CC=CC=1.O.CO>[CH:1]([Si:4]([CH:16]([CH3:18])[CH3:17])([CH:13]([CH3:15])[CH3:14])[N:5]1[CH:9]=[CH:8][C:7]([C:20]2[S:21][CH:22]=[CH:23][N:24]=2)=[CH:6]1)([CH3:3])[CH3:2] |f:2.3.4,5.6.7|
|
Name
|
|
Quantity
|
0.274 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](N1C=C(C=C1)B(O)O)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0.206 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CN1
|
Name
|
|
Quantity
|
1.2 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
tetrakis(triphenlyphosphine)palladium(0)
|
Quantity
|
0.04 g
|
Type
|
reactant
|
Smiles
|
|
Name
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benzene water methanol
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1.O.CO
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction mixture was quenched with H2O (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×30 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude purified by liquid chromatography on silica gel using an ISCO single channel system (Hexane/EtOAc=9/1 to 1/9)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)[Si](N1C=C(C=C1)C=1SC=CN1)(C(C)C)C(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |